molecular formula C21H19N3O2S B2396773 1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 433310-21-5

1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2396773
CAS No.: 433310-21-5
M. Wt: 377.46
InChI Key: DUYCCSGNSGJQSS-UHFFFAOYSA-N
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Description

1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl and benzyl groups, along with the thione functionality, imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The benzyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted quinazoline-thione derivatives

Scientific Research Applications

1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may facilitate binding to certain enzymes or receptors, while the thione functionality could participate in redox reactions within biological systems. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(4-nitrophenyl)-4(1H)-quinazolinone: Similar structure but with a carbonyl group instead of a thione.

    1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline: Lacks the thione functionality.

    2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: Similar but without the benzyl group.

Uniqueness

1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the combination of the benzyl, nitrophenyl, and thione groups within the quinazoline framework. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-24(26)17-12-10-16(11-13-17)20-22-21(27)18-8-4-5-9-19(18)23(20)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYCCSGNSGJQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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